![molecular formula C17H17Cl2N B026409 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine CAS No. 51551-41-8](/img/structure/B26409.png)

3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine

Übersicht

Beschreibung

Synthesis Analysis

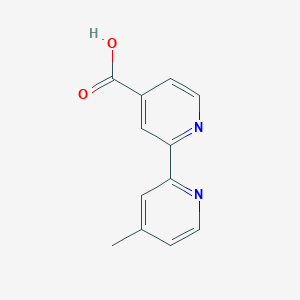

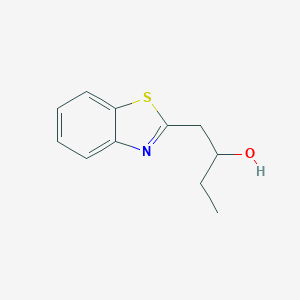

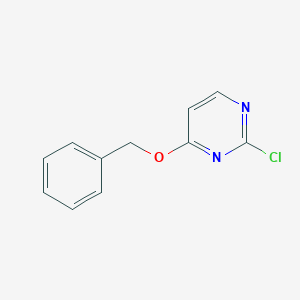

The synthesis of 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine and related compounds involves strategies such as intramolecular Friedel-Crafts alkylation, N-acylation with 3-chloro propionyl chloride, and base condensation reactions with different aminophenols or substituted aminophenols. An improved method for synthesis involves the dichloromethylene transfer reaction, showcasing the versatility and adaptability of the synthesis routes for these compounds (Acosta et al., 2015); (Kawashima et al., 1978).

Molecular Structure Analysis

Molecular structure analysis reveals that compounds within this family share very similar molecular conformations, with the azepine ring adopting a boat-type conformation. Despite these similarities, differences in supramolecular assemblies arise due to variations in substituents, highlighting the subtle balance between molecular structure and intermolecular interactions (Acosta et al., 2015).

Chemical Reactions and Properties

Chemical reactions of 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine derivatives often involve further functionalization, such as N-acylation and condensation with aminophenols, leading to a variety of compounds with distinct chemical properties. The reactivity of these compounds is influenced by the presence of the dibenzazepine core and the specific substituents attached to it, which can dictate the course of subsequent chemical transformations (Kumar & Naik, 2010).

Physical Properties Analysis

The physical properties of 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine and its derivatives are closely tied to their molecular structure. Factors such as crystallinity, melting points, and solubility are affected by the molecular conformation and the nature of substituents, which can influence the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are influenced by the core dibenzazepine structure and the specific substituents present. For instance, the presence of chloropropyl groups can enable further chemical modifications, enhancing the compound's utility in synthesizing more complex molecules with desired chemical functionalities (Kumar et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis Process and Applications in Genetic Engineering and Materials Science : A novel synthesis process of 5H-dibenz[b,f]azepine, yielding an overall yield of 80.4%, highlights its importance as an intermediate in genetic engineering and materials science (Chen Ying-qi, 2008).

Potential in Treating Vascular Cognitive Impairment : Derivatives of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates show potential as histone deacetylase (HDAC) inhibitors, useful for treating vascular cognitive impairment by increasing cerebral blood flow and improving hippocampal atrophy (N. Kaur et al., 2019).

Synthesis of Vinyl Ethers and Pharmaceuticals : A synthesis method enables the creation of 10-alkoxy-5H-dibenz[b,f]azepines, contributing to the synthesis of vinyl ethers 3a,b, and is key in pharmaceuticals (F. Haász & V. Galamb, 1994).

Facile Synthesis of Pharmaceutically Active Compounds : The compound facilitates the synthesis of substituted 10,11‐dihydro‐5H‐dibenz[b,f]azepines from 2-bromotoluenes or 2-nitrotoluenes, crucial for creating pharmaceutically active compounds (T. K. Jørgensen et al., 1999).

Antiarrhythmic Activities for Clinical Trials : Certain derivatives exhibit antiarrhythmic actions, making them suitable for clinical trials (H. Wunderlich et al., 1985).

Antioxidant Properties in Various Model Systems : Novel derivatives of 5H-dibenz[b,f]azepine show significant antioxidant properties, particularly compounds with substituted aminophenols (H. Vijay Kumar & N. Naik, 2010).

Diverse Synthesis Methods and Applications : Various studies demonstrate different synthesis methods and applications of 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine derivatives, including creating internal standards for pharmaceutical analyses, developing new antipsychotic drugs, and exploring their molecular structures and interactions (K. Kawashima et al., 1978); (T. Dahlgren et al., 1983); (I. Al-Showaier et al., 1986); (Lina M. Acosta et al., 2015).

Safety And Hazards

The safety data sheet for “3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine” indicates that it is harmful if swallowed . In case of skin contact, it is recommended to wipe off as much as possible using a clean, soft, absorbent material . If it comes into contact with the eyes, rinsing with water is advised .

Eigenschaften

IUPAC Name |

2-chloro-11-(3-chloropropyl)-5,6-dihydrobenzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N/c18-10-3-11-20-16-5-2-1-4-13(16)6-7-14-8-9-15(19)12-17(14)20/h1-2,4-5,8-9,12H,3,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNFGZMVJGWTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629465 | |

| Record name | 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine | |

CAS RN |

51551-41-8 | |

| Record name | 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole](/img/structure/B26328.png)

![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)